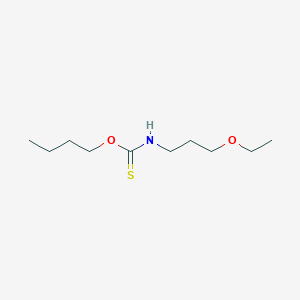
O-Butyl (3-ethoxypropyl)carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Butyl (3-ethoxypropyl)carbamothioate is an organic compound with the molecular formula C10H21NO2S It is a carbamothioate derivative, which means it contains a carbamate group (a functional group derived from carbamic acid) and a thioate group (a sulfur-containing group)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Butyl (3-ethoxypropyl)carbamothioate typically involves the reaction of butyl isocyanate with 3-ethoxypropyl mercaptan. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Butyl isocyanate+3-ethoxypropyl mercaptan→O-Butyl (3-ethoxypropyl)carbamothioate
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and a catalyst such as triethylamine may be used to facilitate the reaction. The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and reacted under controlled conditions. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
O-Butyl (3-ethoxypropyl)carbamothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The butyl and ethoxypropyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Applications De Recherche Scientifique
O-Butyl (3-ethoxypropyl)carbamothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbamothioate derivatives.
Biology: It may be used in studies involving enzyme inhibition or protein modification due to its reactive functional groups.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological systems.
Mécanisme D'action
The mechanism of action of O-Butyl (3-ethoxypropyl)carbamothioate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thioate group can also participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butylate (S-ethyl bis(2-methylpropyl)carbamothioate): Another carbamothioate herbicide with similar properties.
EPTC (S-ethyl dipropylcarbamothioate): A related compound used as a herbicide.
Vernolate (S-propyl dipropylcarbamothioate): Another carbamothioate derivative used in agriculture.
Uniqueness
O-Butyl (3-ethoxypropyl)carbamothioate is unique due to its specific combination of butyl and ethoxypropyl groups, which confer distinct chemical properties and reactivity. This makes it suitable for specialized applications in various fields, including organic synthesis and agrochemical production.
Propriétés
Numéro CAS |
91069-69-1 |
|---|---|
Formule moléculaire |
C10H21NO2S |
Poids moléculaire |
219.35 g/mol |
Nom IUPAC |
O-butyl N-(3-ethoxypropyl)carbamothioate |
InChI |
InChI=1S/C10H21NO2S/c1-3-5-9-13-10(14)11-7-6-8-12-4-2/h3-9H2,1-2H3,(H,11,14) |
Clé InChI |
NHLOLCRVNNRMQZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=S)NCCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


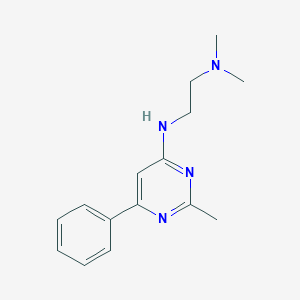
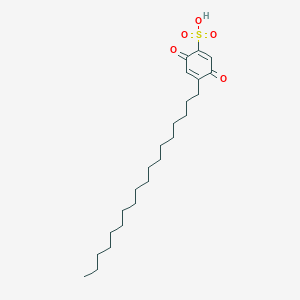
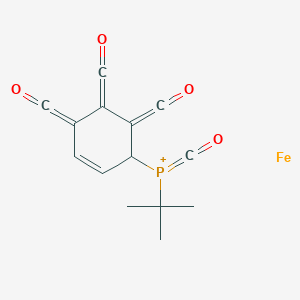
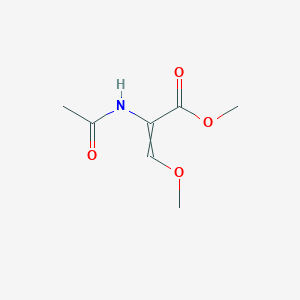

![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
![3-[Diethoxy(phenyl)silyl]propanoic acid](/img/structure/B14364407.png)
![2-[(Ethylamino)methyl]-3,4-dimethylphenol](/img/structure/B14364412.png)
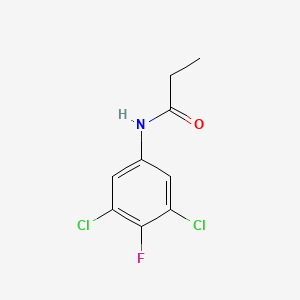
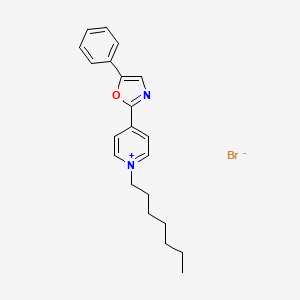
![4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)](/img/structure/B14364440.png)
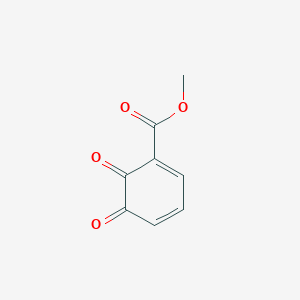
![2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate](/img/structure/B14364445.png)
